molecular formula C11H14BNO5 B1453388 Ethyl (3-boronobenzoylamino)acetate CAS No. 1072945-97-1

Ethyl (3-boronobenzoylamino)acetate

Cat. No. B1453388
M. Wt: 251.05 g/mol
InChI Key: WUHXILDYIOTKOQ-UHFFFAOYSA-N
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Description

Ethyl (3-boronobenzoylamino)acetate is a chemical compound with the CAS Number: 1072945-97-1. Its molecular formula is C11H14BNO5 and it has a molecular weight of 251.05 . It is a product used for proteomics research applications .


Molecular Structure Analysis

The InChI code for Ethyl (3-boronobenzoylamino)acetate is 1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15). The InChI key is WUHXILDYIOTKOQ-UHFFFAOYSA-N .

Scientific Research Applications

Ethyl Acetate Production and Applications

Process Parameters for Ethyl Acetate Production : Ethyl acetate is widely used as a solvent in various industries, including paints, coatings, and fragrances. Studies on ethyl acetate production focus on process intensification techniques such as reactive distillation and pervaporation, aiming to overcome chemical equilibrium limitations and enhance energy efficiency. These insights might be relevant for understanding the synthesis and potential applications of Ethyl (3-boronobenzoylamino)acetate in industrial processes (Patil & Gnanasundaram, 2020).

Ionic Liquids and Their Interactions

Ionic Liquids for Biopolymer Dissolution : Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, are highlighted for their ability to dissolve biopolymers like cellulose and chitin, presenting an attractive pathway for industrial applications. This suggests that compounds like Ethyl (3-boronobenzoylamino)acetate could potentially be explored within the realm of ionic liquids for similar applications, especially in the context of biopolymer processing and modification (Ostadjoo et al., 2018).

Biodegradation and Environmental Impact

Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Research on ETBE, a gasoline oxygenate, discusses its aerobic biodegradation by microorganisms, which could offer insights into the environmental fate and potential biodegradation pathways of similar ethyl esters, including Ethyl (3-boronobenzoylamino)acetate. Understanding such mechanisms is crucial for assessing the environmental impact and sustainability of chemical compounds (Thornton et al., 2020).

Future Directions

Ethyl (3-boronobenzoylamino)acetate is a product used for proteomics research applications . It is available for purchase from various suppliers , indicating its ongoing use in scientific research.

properties

IUPAC Name

[3-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXILDYIOTKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674329
Record name Ethyl N-(3-boronobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-boronobenzoylamino)acetate

CAS RN

1072945-97-1
Record name N-(3-Boronobenzoyl)glycine 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-(3-boronobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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